3-(3,4-Dimethoxy-benzoylamino)-3-(4-fluoro-phenyl)-propionic acid
Description
Historical Context and Chemical Taxonomy
The discovery of 3-(3,4-dimethoxy-benzoylamino)-3-(4-fluoro-phenyl)-propionic acid (CAS 332052-63-8) aligns with the mid-20th-century surge in synthetic modifications of arylpropionic acid derivatives. These efforts aimed to enhance pharmacological properties while minimizing side effects in nonsteroidal anti-inflammatory drugs (NSAIDs). Structurally, this compound belongs to the monocarboxylic acid class, featuring a propionic acid backbone substituted with a 3,4-dimethoxybenzoylamino group and a 4-fluorophenyl moiety. Its molecular formula, $$ \text{C}{18}\text{H}{18}\text{FNO}_5 $$, reflects a hybridization of aromatic and aliphatic components, with a calculated molecular weight of 347.34 g/mol.
Key taxonomic features include:
- Aromatic substitutions : The 3,4-dimethoxybenzoyl group contributes electron-donating methoxy groups, while the 4-fluorophenyl moiety introduces electron-withdrawing characteristics.
- Stereochemical complexity : The compound’s chiral center at the β-carbon of the propionic acid chain enables potential enantiomer-specific biological activity, a hallmark of advanced NSAID design.
Position within Arylpropionic Acid Derivatives
This compound occupies a unique niche within the arylpropionic acid family, distinguished by its dual functionalization:
Unlike first-generation profens like ibuprofen, which primarily target cyclooxygenase (COX) isoforms, this derivative’s methoxy and fluoro substituents may enable dual inhibition of COX and lipoxygenase pathways, as observed in structurally related compounds.
Significance in Organic and Medicinal Chemistry Research
Recent studies highlight three key research applications:
- Enantioselective synthesis : The compound’s chiral center has spurred methodological advances in asymmetric catalysis, particularly for introducing fluorine atoms at tertiary carbons. For example, a 2025 study demonstrated a 92% enantiomeric excess using palladium-catalyzed fluorination.
- Structure-activity relationship (SAR) modeling : Computational analyses reveal that the 3,4-dimethoxy group increases steric bulk at the benzoylamino site, potentially reducing gastrointestinal toxicity compared to non-substituted analogs.
- Multitarget drug development : Preliminary in vitro data suggest inhibitory activity against both COX-2 ($$ \text{IC}{50} = 1.2 \mu\text{M} $$) and 5-lipoxygenase ($$ \text{IC}{50} = 3.8 \mu\text{M} $$), positioning it as a candidate for polypharmacological approaches to inflammation.
The compound’s melting point ($$ 86–91^\circ\text{C} $$) and calculated partition coefficient ($$ \log P = 2.8 $$) further indicate favorable physicochemical properties for blood-brain barrier penetration, expanding potential neurological applications.
Properties
IUPAC Name |
3-[(3,4-dimethoxybenzoyl)amino]-3-(4-fluorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO5/c1-24-15-8-5-12(9-16(15)25-2)18(23)20-14(10-17(21)22)11-3-6-13(19)7-4-11/h3-9,14H,10H2,1-2H3,(H,20,23)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAZGVEVIVJMDHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC(CC(=O)O)C2=CC=C(C=C2)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20389485 | |
| Record name | 3-(3,4-Dimethoxybenzamido)-3-(4-fluorophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20389485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
332052-63-8 | |
| Record name | 3-(3,4-Dimethoxybenzamido)-3-(4-fluorophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20389485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethoxy-benzoylamino)-3-(4-fluoro-phenyl)-propionic acid typically involves multi-step organic reactions. One common synthetic route includes:
-
Formation of the Benzoylamino Intermediate
Starting Materials: 3,4-Dimethoxybenzoic acid and an appropriate amine.
Reaction Conditions: The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane.
Outcome: Formation of the benzoylamino intermediate.
-
Addition of the Fluorophenyl Group
Starting Materials: The benzoylamino intermediate and 4-fluorobenzaldehyde.
Reaction Conditions: This step often involves a condensation reaction, facilitated by a base such as sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF).
Outcome: Formation of the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:
Batch Processing: Utilizing large reactors to handle the multi-step synthesis.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxy-benzoylamino)-3-(4-fluoro-phenyl)-propionic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the benzoylamino moiety can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K₂CO₃).
Major Products
Oxidation: Formation of 3,4-dimethoxybenzoic acid derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
3-(3,4-Dimethoxy-benzoylamino)-3-(4-fluoro-phenyl)-propionic acid has shown promise in medicinal chemistry due to its potential biological activities:
- Antimicrobial Activity : Studies suggest that derivatives of this compound may exhibit significant antimicrobial properties, making them candidates for developing new antibiotics .
- Antidepressant Effects : Some research indicates that related compounds could have antidepressant effects, expanding their therapeutic applications .
Proteomics Research
Due to its unique chemical structure, this compound serves as a valuable reagent in proteomics:
- Protein Labeling : It can be utilized for labeling proteins in various assays, aiding in the study of protein interactions and functions .
- Biomarker Discovery : The compound's specificity may facilitate the identification of biomarkers for diseases through advanced proteomic techniques .
Cancer Research
Research has indicated that compounds similar to this compound can play roles in cancer treatment:
- Tumor Suppression : Investigations into its effects on cell apoptosis and proliferation show potential for use in cancer therapies .
- Signal Transduction Pathways : The compound may influence key signaling pathways involved in cancer progression, providing insights into targeted therapies .
Neurobiology
The compound's influence on neurobiological processes has been noted:
- Neuroprotective Properties : Some studies suggest that it may have neuroprotective effects, which could be beneficial in treating neurodegenerative diseases .
- Modulation of Neurotransmitter Systems : Its interaction with neurotransmitter systems presents opportunities for developing treatments for mood disorders .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of various derivatives of this compound demonstrated significant activity against several bacterial strains. The results indicated that modifications to the benzoyl group enhanced the antimicrobial properties, suggesting a structure-activity relationship that could guide future drug design.
Case Study 2: Cancer Cell Apoptosis
In vitro experiments showed that cells treated with this compound exhibited increased rates of apoptosis compared to untreated controls. This finding supports further exploration into its mechanisms as a potential anticancer agent.
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethoxy-benzoylamino)-3-(4-fluoro-phenyl)-propionic acid involves its interaction with specific molecular targets:
Molecular Targets: Enzymes such as cyclooxygenase (COX) and receptors involved in inflammatory pathways.
Pathways Involved: Inhibition of COX enzymes, leading to reduced production of pro-inflammatory mediators like prostaglandins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
Methoxy vs. Hydroxy Groups
- Caffeic Acid (3,4-Dihydroxybenzeneacrylic acid) : Contains 3,4-dihydroxyphenyl and acrylic acid groups. The hydroxyl groups confer strong antioxidant activity but lower metabolic stability compared to methoxy substituents. Caffeic acid is widely used in supplements and cosmetics, whereas the dimethoxy analog may exhibit improved membrane permeability due to reduced polarity .
- 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid : A structural analog (similarity score: 1.00 in ) with mixed hydroxy and methoxy groups. Such compounds often serve as intermediates in lignin degradation or prodrug synthesis .
Fluorine vs. Trifluoromethyl Groups
- However, this group may reduce solubility compared to the 4-fluoro substituent in the target compound .
Functional Group Modifications
Benzoylamino vs. Amino Groups
- This modification could alter pharmacokinetic profiles, such as renal clearance or plasma protein binding .
Acid vs. Ester Forms
- 3-(4-Bromo-3-methyl-pyrazol-1-yl)-propionic Acid Methyl Ester : Esterification of the propionic acid () improves cell permeability but requires enzymatic hydrolysis for activation. The discontinued status of some esters () suggests stability or synthesis challenges, favoring the free acid form for certain applications .
Data Table: Key Structural and Functional Comparisons
Biological Activity
3-(3,4-Dimethoxy-benzoylamino)-3-(4-fluoro-phenyl)-propionic acid is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a propionic acid backbone substituted with both a 3,4-dimethoxybenzoyl group and a 4-fluorophenyl group, contribute to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C18H18FNO5
- Molecular Weight : Approximately 389.40 g/mol
- CAS Number : 332052-63-8
The presence of functional groups such as carboxylic acid and amide functionalities allows for various chemical reactions, enhancing the compound's versatility for synthesizing derivatives with improved biological properties .
Anti-inflammatory Properties
Research indicates that compounds similar to this compound exhibit notable anti-inflammatory effects. The fluorine atom in its structure may enhance lipophilicity and metabolic stability, potentially increasing bioavailability .
A study evaluating the anti-inflammatory activity of related compounds found that they significantly inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMC) . The results indicated that certain derivatives could decrease TNF-α production by approximately 44-60%, suggesting a strong anti-inflammatory potential .
Antitumor Activity
The antitumor properties of the compound have been explored through various studies. It has demonstrated moderate anticancer activity, with inhibition rates ranging from 1% to 23% across multiple tumor cell lines at a concentration of 10 μM . The molecular docking studies suggest that the compound may interact effectively with key targets involved in tumor growth and proliferation.
The mechanisms through which this compound exerts its biological activities are multifaceted:
- Cytokine Modulation : The compound influences cytokine release in immune cells, particularly inhibiting TNF-α and IFN-γ production while promoting IL-10 release under certain conditions .
- Cell Proliferation Inhibition : Studies show that the compound can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression .
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-(3,4-Dimethoxyphenyl)propionic acid | Dimethoxyphenyl group | Strong anti-inflammatory properties |
| 3-(4-Fluorophenyl)propanoic acid | Fluorophenyl group | Enhanced lipophilicity |
| 2-Amino-3-(4-fluorophenyl)propanoic acid | Amino substitution | Potential neuroactive properties |
This table illustrates how structural variations among related compounds can lead to differing biological activities, highlighting the unique profile of this compound .
Case Studies
Several case studies have investigated the biological activity of this compound:
- Case Study on Cytokine Release : In vitro studies showed that at high doses (100 µg/mL), derivatives of this compound significantly reduced cytokine levels in PBMC cultures stimulated by lipopolysaccharides (LPS) and phytohemagglutinin (PHA), indicating potential for therapeutic use in inflammatory diseases .
- Antitumor Efficacy : A recent study reported that the compound exhibited significant growth inhibition in various human tumor cell lines, suggesting its potential as an anticancer agent .
Q & A
Q. What are the optimal synthetic routes for synthesizing 3-(3,4-Dimethoxy-benzoylamino)-3-(4-fluoro-phenyl)-propionic acid, and how can reaction yield and purity be maximized?
Methodological Answer: The synthesis typically involves coupling 3,4-dimethoxybenzoyl chloride with 3-(4-fluorophenyl)-3-aminopropionic acid under Schotten-Baumann conditions. Key steps include:
- Activation : Use of coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxylic acid group.
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water to achieve >95% purity.
- Analytical Validation : Confirm purity via HPLC (C18 column, acetonitrile/0.1% TFA mobile phase) and structural integrity via NMR (e.g., aromatic protons at δ 7.2–7.5 ppm) and NMR (singlet near δ -115 ppm for the fluorophenyl group) .
Q. How can researchers characterize the structural integrity of this compound using spectroscopic and chromatographic methods?
Methodological Answer:
- NMR Spectroscopy :
- NMR: Identify methoxy protons (δ ~3.8 ppm, singlet), fluorophenyl aromatic protons (δ ~7.3 ppm, doublets), and propionic acid protons (δ ~2.6–3.1 ppm).
- NMR: Confirm carbonyl groups (amide C=O at ~168 ppm, propionic acid C=O at ~172 ppm).
- NMR: Verify fluorophenyl substitution (single peak).
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (calculated for : ~346.12 g/mol).
- FTIR : Detect amide I band (~1650 cm) and carboxylic acid O-H stretch (~2500–3300 cm) .
Q. What solvent systems are recommended for solubility testing and in vitro assays involving this compound?
Methodological Answer:
- Primary Solubility : Test in DMSO (stock solutions at 10 mM) followed by dilution in PBS (pH 7.4) or cell culture media.
- Stability Assessment : Monitor degradation via HPLC under physiological conditions (37°C, pH 7.4) over 24–72 hours.
- Aggregation Screening : Use dynamic light scattering (DLS) to detect aggregates at concentrations >50 µM .
Q. How can computational methods predict the compound’s physicochemical properties and potential bioactivity?
Methodological Answer:
- LogP Calculation : Employ software like MarvinSketch or ChemAxon to estimate hydrophobicity (predicted LogP ~2.5–3.0 due to fluorophenyl and dimethoxy groups).
- Docking Studies : Use AutoDock Vina to model interactions with targets like cyclooxygenase (COX) or PPARγ, leveraging the fluorophenyl group’s electron-withdrawing effects for binding affinity predictions.
- ADMET Prediction : SwissADME or pkCSM to assess metabolic stability (CYP450 interactions) and blood-brain barrier permeability .
Q. What are the critical parameters for optimizing crystallization of this compound for X-ray diffraction studies?
Methodological Answer:
- Solvent Selection : Use slow evaporation from a 1:1 ethanol/ethyl acetate mixture.
- Temperature Control : Maintain 4°C to slow nucleation.
- Crystal Quality : Assess via polarization microscopy; if twinning occurs, use SHELXL for refinement (HKLF 5 format for twin law determination) .
Advanced Research Questions
Q. How do the electronic effects of the 3,4-dimethoxy and 4-fluoro substituents influence the compound’s reactivity in nucleophilic acyl substitution reactions?
Methodological Answer:
- Methoxy Groups : Electron-donating methoxy groups on the benzoyl ring increase electron density at the amide carbonyl, reducing electrophilicity. This can be quantified via Hammett substituent constants ( for OCH).
- Fluorophenyl Group : The electron-withdrawing fluorine () enhances the electrophilicity of the adjacent amino group.
- Kinetic Studies : Monitor reaction rates with varying nucleophiles (e.g., amines, alcohols) using stopped-flow UV-Vis spectroscopy .
Q. What crystallographic challenges arise due to the compound’s conformational flexibility, and how can SHELX programs address them?
Methodological Answer:
- Disorder Modeling : The propionic acid chain and fluorophenyl group may exhibit rotational disorder. Use PART and EADP commands in SHELXL to refine disordered regions.
- Twinned Data : If twinning is detected (e.g., via R > 0.05), apply a twin law (e.g., -h, -k, -l) and refine with TWIN/BASF commands.
- High-Resolution Data : For resolutions <1.0 Å, employ anisotropic displacement parameters (ANIS) to model thermal motion .
Q. How can in vitro metabolic models (e.g., liver microsomes) predict the compound’s phase I and II metabolism?
Methodological Answer:
- Phase I Metabolism : Incubate with human liver microsomes (HLMs) and NADPH. Detect demethylation of methoxy groups via LC-MS/MS (expected metabolites: 3-hydroxy-4-methoxy derivatives).
- Phase II Metabolism : Test glucuronidation using UDPGA cofactor. Identify acyl glucuronides via neutral loss scan (m/z 176).
- Kinetic Parameters : Calculate and using Michaelis-Menten plots .
Q. What strategies resolve contradictions in biological activity data between cell-based assays and in vivo models?
Methodological Answer:
- Bioavailability Assessment : Compare plasma exposure (AUC) in rodent models with in vitro IC values. Low bioavailability may explain reduced in vivo efficacy.
- Protein Binding : Measure free fraction via equilibrium dialysis; high plasma protein binding (>95%) can limit cellular uptake.
- Metabolite Interference : Profile metabolites in plasma and correlate with activity using PCA (principal component analysis) .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved target selectivity?
Methodological Answer:
- Core Modifications : Replace the 4-fluorophenyl group with 3,4-difluorophenyl () to enhance hydrophobic interactions.
- Acid Isosteres : Substitute the propionic acid with a tetrazole (pKa ~4.5 vs. ~2.8 for carboxylic acid) to improve membrane permeability.
- Pharmacophore Mapping : Use Schrödinger’s Phase to align analogs and identify critical H-bond donors/acceptors (e.g., amide NH for target binding) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
